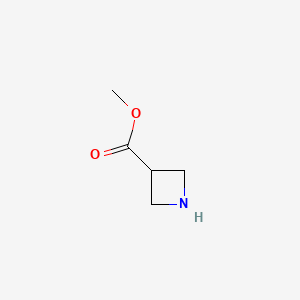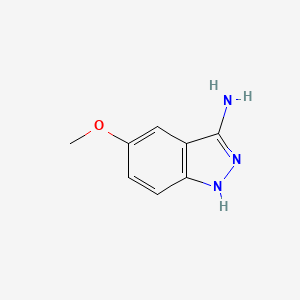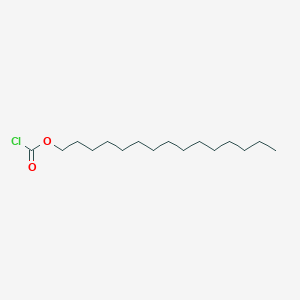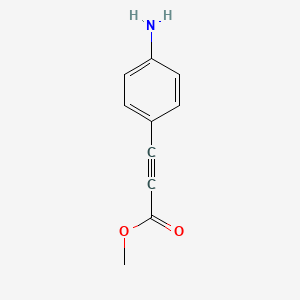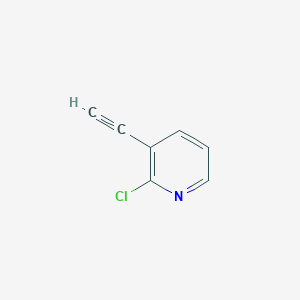
4-(Trifluoromethyl)picolinonitrile
Descripción general
Descripción
4-(Trifluoromethyl)picolinonitrile is an organic compound with the molecular formula C7H3F3N2 . It has a molecular weight of 172.11 g/mol .
Molecular Structure Analysis
The InChI code for 4-(Trifluoromethyl)picolinonitrile is1S/C7H3F3N2/c8-7(9,10)5-1-2-12-6(3-5)4-11/h1-3H . The compound has a topological polar surface area of 36.7 Ų and a complexity of 202 . Physical And Chemical Properties Analysis
4-(Trifluoromethyl)picolinonitrile is a pale-yellow to yellow-brown to brown liquid . It has a molecular weight of 172.11 g/mol . The compound has a topological polar surface area of 36.7 Ų .Aplicaciones Científicas De Investigación
High Voltage Lithium Ion Battery
4-(Trifluoromethyl)-benzonitrile (4-TB) is used as an electrolyte additive for LiNi 0.5 Mn 1.5 O 4 cathode in high voltage lithium ion batteries. It enhances the cyclic stability and capacity retention of the cathode, forming a low-impedance protective film that prevents oxidation decomposition of the electrolyte and suppresses manganese dissolution (Huang et al., 2014).
Synthesis of Substituted Picolinonitriles
A novel synthetic approach to 3-hydroxy-4-substituted picolinonitriles is achieved through gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N–O bond cleavage of isoxazolopyridines (Fukuhara et al., 2018).
Organic Light-Emitting Diodes (OLEDs)
Deep-blue phosphorescence from perfluoro carbonyl-substituted iridium complexes with picolinonitrile is used in OLEDs. These complexes, with significant spin-orbit coupling, show high photoluminescence quantum yields and are effective in achieving deep blue emissions in OLEDs with high efficiency (Lee et al., 2013).
Alkali Metallated Picoline Complexes
Alkali metallated picoline complexes are synthesized for introducing a picolyl scaffold in molecular construction. These complexes exhibit diverse ligand-metal bonding possibilities and are characterized by solution NMR spectroscopy (Kennedy et al., 2014).
Phosphorescent Organic Light-Emitting Diodes (PHOLEDs)
9,10-Dihydroacridine derivatives, linked with picolinonitrile, are used as host materials in red PHOLEDs. These materials show good performance in devices with high external quantum efficiency due to enhanced accepting strength and strong intermolecular charge-transfer characteristics (Liu et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
4-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2/c8-7(9,10)5-1-2-12-6(3-5)4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUSUSDRUJDLFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00604966 | |
| Record name | 4-(Trifluoromethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00604966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)picolinonitrile | |
CAS RN |
936841-69-9 | |
| Record name | 4-(Trifluoromethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00604966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-(Propan-2-yloxy)pyridin-3-yl]methanamine](/img/structure/B1357716.png)
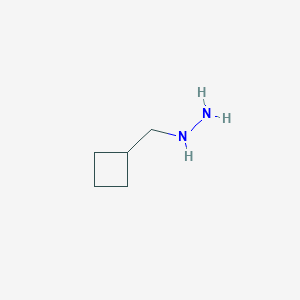
![2-[(2,3-Dichlorophenyl)formamido]acetic acid](/img/structure/B1357728.png)
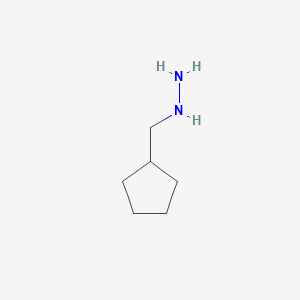
![2-[(4-Methylphenoxy)methyl]aniline](/img/structure/B1357735.png)
